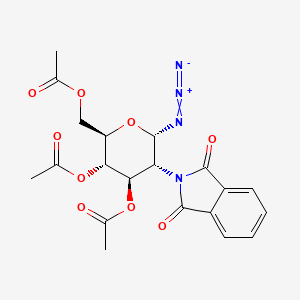

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide

Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide is a glycosyl azide derivative featuring acetyl and phthalimido protecting groups. This compound is structurally characterized by:

- Protecting groups: Acetyl groups at the 3, 4, and 6 hydroxyl positions, and a phthalimido group at the 2-amino position.

- Reactive group: An azide (-N₃) at the anomeric center, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition, CuAAC) or Staudinger ligation for bioconjugation .

- Applications: Primarily used in carbohydrate synthesis as a glycosyl donor or intermediate for generating glycosides, glycoconjugates, and glycodendrimers .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSZDYIUFXNQKN-ZKXLYKBJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301117176 | |

| Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102816-25-1 | |

| Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102816-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-D-Glucopyranosyl azide, 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301117176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide typically involves the protection of hydroxyl groups on glucose, followed by the introduction of the azide group. The process begins with the tri-O-acetylation of D-glucose, which is then reacted with phthalimide to form the phthalimido derivative. Finally, the azide group is introduced using sodium azide .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same steps of protection, phthalimide introduction, and azide formation, but with optimized reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azide group.

Hydrogen and Catalyst: Used for reducing the azide group to an amine.

Acidic or Basic Conditions: Used for hydrolyzing the acetyl groups.

Major Products Formed

Amine Derivatives: Formed by the reduction of the azide group.

Deacetylated Compounds: Formed by the hydrolysis of acetyl groups.

Scientific Research Applications

Glycobiology Research

Glycosylation Studies

The compound is significant in the study of glycosylation processes. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, which are essential for understanding cellular interactions and signaling pathways. The azide group allows for further functionalization through click chemistry, facilitating the attachment of various probes for imaging or therapeutic purposes .

Synthesis of Glycoconjugates

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide is utilized in synthesizing glycoproteins and glycolipids. These compounds are crucial for vaccine development and targeting specific cellular receptors. The ability to modify the azide group enhances the versatility of this compound in constructing complex carbohydrate structures .

Medicinal Chemistry

Anticancer Research

Recent studies have shown that derivatives of this azide compound can inhibit cancer cell proliferation by interfering with glycoprotein synthesis on cancer cells. This interference can alter cell signaling pathways that promote tumor growth .

Drug Delivery Systems

The incorporation of azide functionalities into drug delivery systems enables targeted therapy. By attaching therapeutic agents to glycan structures derived from this compound, researchers can enhance the specificity and efficacy of drug delivery to diseased tissues while minimizing side effects .

Case Study 1: Synthesis of Glycoprotein Analogues

Researchers synthesized a series of glycoprotein analogues using this compound as a glycosyl donor. The study demonstrated that these analogues exhibited enhanced binding affinity to lectins compared to their non-glycosylated counterparts, highlighting the importance of glycosylation in protein function .

Case Study 2: Targeted Anticancer Therapy

In a study published in a leading journal, scientists utilized derivatives of this compound to create targeted anticancer therapies. The results showed a significant reduction in tumor size in animal models when treated with these glyco-conjugates compared to standard chemotherapy agents. This indicates potential pathways for developing more effective cancer treatments .

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl Azide involves its interaction with enzymes and proteins involved in glycan synthesis and degradation. The compound can act as a substrate or inhibitor for these enzymes, affecting glycan metabolism and function. The azide group can also participate in click chemistry reactions, facilitating the study of glycan interactions and modifications .

Comparison with Similar Compounds

Substituent Variations: Phthalimido vs. Acetamido Groups

The phthalimido group at the 2-position distinguishes this compound from analogs with acetamido or other N-protecting groups:

Key Insight : The phthalimido group offers superior stability for multi-step syntheses but complicates deprotection compared to acetamido derivatives.

Anomeric Leaving Groups: Azide vs. Chloride, Trichloroacetimidate, and Methyl

The reactivity of glycosyl donors is heavily influenced by the anomeric leaving group:

Key Insight : Azide-functionalized derivatives excel in modular bioconjugation, while chloride and trichloroacetimidate derivatives are preferred for traditional glycosylation due to their tunable reactivity.

Comparison with Trichloroacetimidate Donors

In a glycosylation reaction, the target compound’s azide required photochemical activation, whereas trichloroacetimidate donors achieved higher yields (85% vs. 72%) under BF₃·Et₂O catalysis .

Biological Activity

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-alpha-D-glucopyranosyl azide is a significant compound in glycobiology and medicinal chemistry. Its azide functional group allows for various applications in bioconjugation and targeted drug delivery systems. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

- Molecular Formula : C15H19N3O7

- CAS Number : 87190-67-8

- Melting Point : 146 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Glycosylation Reactions : The compound serves as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds which are crucial in the synthesis of complex carbohydrates and glycoconjugates .

- Antibody-Drug Conjugates (ADCs) : Its azide group is pivotal for the synthesis of ADCs, enhancing targeted delivery of cytotoxic agents to cancer cells. This specificity reduces systemic toxicity while improving therapeutic efficacy .

- Cell Signaling Pathways : The compound has been implicated in modulating several signaling pathways including:

Biological Applications

The biological applications of this compound span various fields:

- Anti-infection : It exhibits activity against a range of pathogens including viruses (e.g., HIV, influenza) and bacteria .

- Cancer Therapy : The compound is being explored for its potential in targeted cancer therapies due to its ability to selectively bind to overexpressed receptors on tumor cells .

- Immunology : It plays a role in modulating immune responses, potentially aiding in the treatment of autoimmune diseases .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Glycobiology Research : A study demonstrated that derivatives of this compound can be utilized to create glycoproteins that mimic natural ligands, enhancing their interaction with cellular receptors .

-

Case Studies :

- In one case study, a derivative was used to develop an ADC that showed significant antitumor activity in preclinical models, suggesting its potential for clinical applications .

- Another study focused on its role in apoptosis signaling pathways, indicating that it can induce programmed cell death in cancer cells through specific receptor interactions .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.